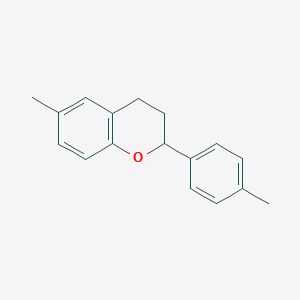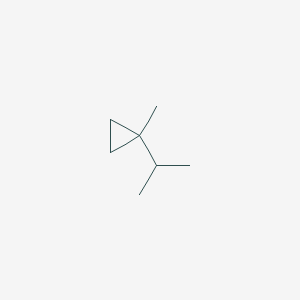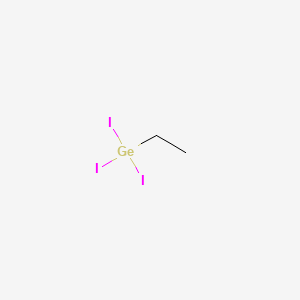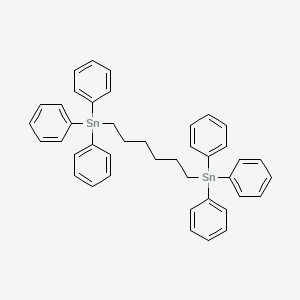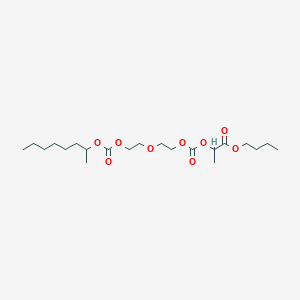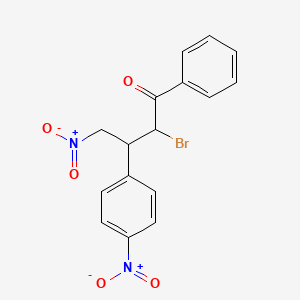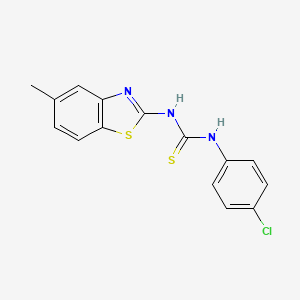![molecular formula C20H34O6 B14730502 Bis[3-(oxolan-2-yl)propyl] hexanedioate CAS No. 5453-20-3](/img/structure/B14730502.png)
Bis[3-(oxolan-2-yl)propyl] hexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[3-(oxolan-2-yl)propyl] hexanedioate is a chemical compound with the molecular formula C20H34O6 and a molecular weight of 370.48 g/mol . It is known for its unique structure, which includes two oxolane (tetrahydrofuran) rings attached to a hexanedioate (adipate) backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis[3-(oxolan-2-yl)propyl] hexanedioate typically involves the esterification of hexanedioic acid (adipic acid) with 3-(oxolan-2-yl)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of safety measures and environmental considerations to minimize the impact of chemical processes.
化学反応の分析
Types of Reactions
Bis[3-(oxolan-2-yl)propyl] hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or thioesters .
科学的研究の応用
Bis[3-(oxolan-2-yl)propyl] hexanedioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme-catalyzed reactions.
作用機序
The mechanism of action of bis[3-(oxolan-2-yl)propyl] hexanedioate involves its interaction with molecular targets and pathways within biological systems. The compound’s ester groups can undergo hydrolysis to release active intermediates that participate in various biochemical reactions. These intermediates can interact with enzymes, receptors, and other cellular components to exert their effects .
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) adipate: Another ester of hexanedioic acid, commonly used as a plasticizer.
Diethyl adipate: A simpler ester of hexanedioic acid, used in organic synthesis and as a solvent.
Dibutyl adipate: Used in cosmetics and personal care products as an emollient and plasticizer.
Uniqueness
Bis[3-(oxolan-2-yl)propyl] hexanedioate is unique due to the presence of oxolane rings, which impart specific chemical and physical properties. These rings enhance the compound’s stability and reactivity, making it suitable for specialized applications in various fields .
特性
CAS番号 |
5453-20-3 |
|---|---|
分子式 |
C20H34O6 |
分子量 |
370.5 g/mol |
IUPAC名 |
bis[3-(oxolan-2-yl)propyl] hexanedioate |
InChI |
InChI=1S/C20H34O6/c21-19(25-15-5-9-17-7-3-13-23-17)11-1-2-12-20(22)26-16-6-10-18-8-4-14-24-18/h17-18H,1-16H2 |
InChIキー |
XTNYFARPUNLMRF-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CCCOC(=O)CCCCC(=O)OCCCC2CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)


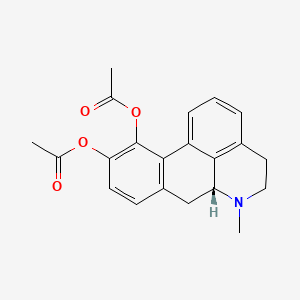

![N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide](/img/structure/B14730448.png)
